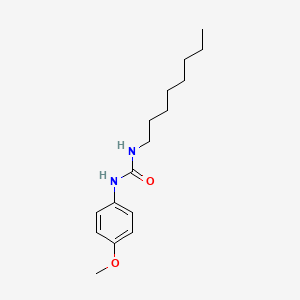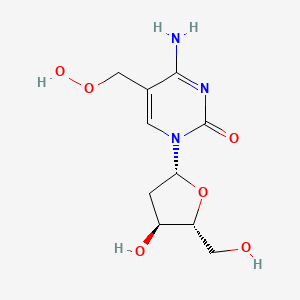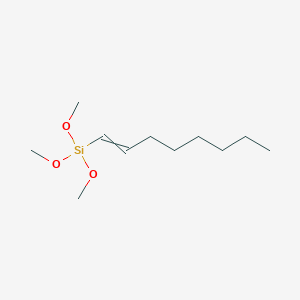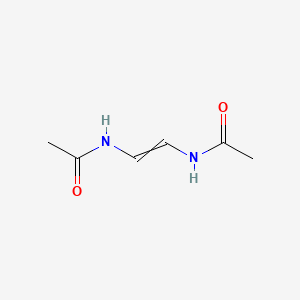
N,N'-(Ethene-1,2-diyl)diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-(Ethene-1,2-diyl)diacetamide can be synthesized through the reaction of ethylenediamine with acetic acid. A typical method involves refluxing a mixture of ethylenediamine (12 g, 0.2 mol), acetic acid (12 g, 0.2 mol), 15 mL of benzene, and 0.1 g of copper nanoparticles for 5 hours with water distillation . The reaction mixture is then distilled under vacuum to obtain the product.
Industrial Production Methods
Industrial production of N,N’-(Ethene-1,2-diyl)diacetamide follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of ethylenediamine and acetic acid, with appropriate catalysts and solvents to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Ethene-1,2-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in substitution reactions where the acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetamide derivatives, while reduction can produce ethylenediamine .
Applications De Recherche Scientifique
N,N’-(Ethene-1,2-diyl)diacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of N,N’-(Ethene-1,2-diyl)diacetamide involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with various substrates, influencing their biochemical properties. The compound’s amide groups play a crucial role in its interactions with biological molecules, potentially affecting cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Diacetyl-1,6-diaminohexane: Similar in structure but with a longer carbon chain.
N,N’-Ethylenebisacetamide: Another closely related compound with similar functional groups.
Uniqueness
N,N’-(Ethene-1,2-diyl)diacetamide is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable hydrogen bonds makes it valuable in both research and industrial contexts .
Propriétés
Numéro CAS |
270061-14-8 |
|---|---|
Formule moléculaire |
C6H10N2O2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
N-(2-acetamidoethenyl)acetamide |
InChI |
InChI=1S/C6H10N2O2/c1-5(9)7-3-4-8-6(2)10/h3-4H,1-2H3,(H,7,9)(H,8,10) |
Clé InChI |
OUIBIVXXQVQYFS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC=CNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



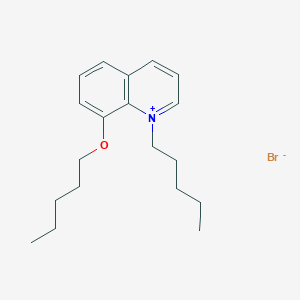

![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)

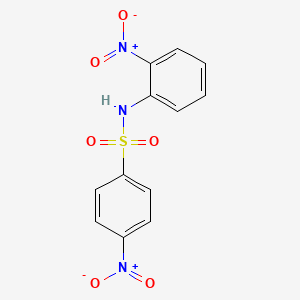
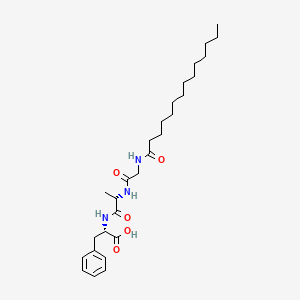


![1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]-](/img/structure/B12565892.png)
